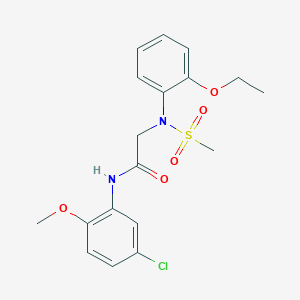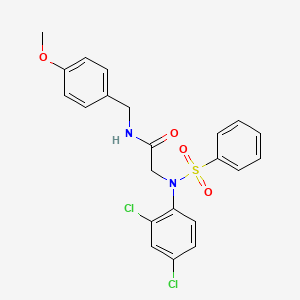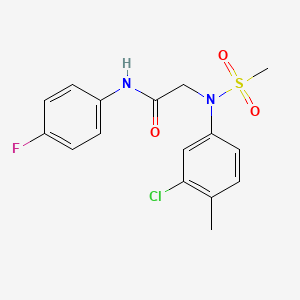![molecular formula C22H18N4O4S B3678937 N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-methyl-3-nitrobenzamide](/img/structure/B3678937.png)
N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-methyl-3-nitrobenzamide
Vue d'ensemble
Description
N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-methyl-3-nitrobenzamide, also known as BAY 11-7082, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BAY 11-7082 is a small molecule inhibitor of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of immune responses, inflammation, and cell survival.
Mécanisme D'action
NF-κB is a transcription factor that regulates the expression of genes involved in immune responses, inflammation, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitors of NF-κB (IκBs). Upon activation, IκBs are phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate target genes. N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-methyl-3-nitrobenzamide 11-7082 inhibits the phosphorylation and degradation of IκBs, thereby preventing the activation of NF-κB and its downstream target genes.
Biochemical and physiological effects:
N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-methyl-3-nitrobenzamide 11-7082 has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the reduction of inflammation in animal models, and the suppression of the immune response in autoimmune disorders. N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-methyl-3-nitrobenzamide 11-7082 has also been shown to inhibit the growth and metastasis of cancer cells, as well as the formation of new blood vessels that supply nutrients to tumors.
Avantages Et Limitations Des Expériences En Laboratoire
N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-methyl-3-nitrobenzamide 11-7082 has several advantages for lab experiments, including its small molecular size, high purity, and stability. However, N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-methyl-3-nitrobenzamide 11-7082 has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-methyl-3-nitrobenzamide 11-7082 has shown promise as a potential therapeutic agent for various diseases, and future research is needed to further explore its therapeutic potential. Some future directions for N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-methyl-3-nitrobenzamide 11-7082 research include the development of more potent and selective inhibitors of NF-κB, the investigation of its effects on other signaling pathways, and the development of novel drug delivery systems to improve its efficacy and reduce toxicity.
In conclusion, N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-methyl-3-nitrobenzamide 11-7082 is a promising small molecule inhibitor of NF-κB that has potential therapeutic applications in various diseases. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-methyl-3-nitrobenzamide 11-7082 and to develop more effective and safe treatments for various diseases.
Applications De Recherche Scientifique
N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-methyl-3-nitrobenzamide 11-7082 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. The inhibition of NF-κB by N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-methyl-3-nitrobenzamide 11-7082 has been shown to induce apoptosis in cancer cells, reduce inflammation in animal models, and suppress the immune response in autoimmune disorders.
Propriétés
IUPAC Name |
N-[(3-benzamidophenyl)carbamothioyl]-4-methyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4S/c1-14-10-11-16(12-19(14)26(29)30)21(28)25-22(31)24-18-9-5-8-17(13-18)23-20(27)15-6-3-2-4-7-15/h2-13H,1H3,(H,23,27)(H2,24,25,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCIGAQFHVTWTCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-3-nitro-N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-({[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B3678855.png)

![1-(1,3-benzodioxol-5-yl)-5-{[5-(3-chlorophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3678866.png)


![3-chloro-N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-4-ethoxybenzamide](/img/structure/B3678882.png)
![N~1~-(3-chloro-4-methylphenyl)-N~2~-(2,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3678884.png)

![N~1~-(2-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3678909.png)


![2-methoxy-2-oxoethyl 4-{5-[(2-methoxy-2-oxoethyl)thio]-1H-tetrazol-1-yl}benzoate](/img/structure/B3678932.png)

![N~1~-(3-chloro-4-methoxyphenyl)-N~2~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3678949.png)